molecular formula C20H20Cl3NO4S B12146841 3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B12146841
M. Wt: 476.8 g/mol
InChI Key: MCZYMYQFTPFUJW-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a benzamide derivative characterized by a 3,5-dichloro-4-ethoxybenzoyl core, substituted with a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula

C20H20Cl3NO4S

Molecular Weight

476.8 g/mol

IUPAC Name

3,5-dichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C20H20Cl3NO4S/c1-2-28-19-17(22)9-14(10-18(19)23)20(25)24(16-7-8-29(26,27)12-16)11-13-3-5-15(21)6-4-13/h3-6,9-10,16H,2,7-8,11-12H2,1H3

InChI Key

MCZYMYQFTPFUJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine to yield the benzamide core.

    Introduction of the Tetrahydrothiophene Moiety: The benzamide core is then reacted with a suitable thiol reagent under oxidative conditions to introduce the tetrahydrothiophene moiety, forming the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the chlorobenzyl or tetrahydrothiophene groups.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or reduced derivatives.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The compound shares a benzamide backbone with several PDE4 inhibitors but differs in substituent groups:

Compound Name Key Structural Features Reference
Target Compound 3,5-dichloro-4-ethoxybenzoyl, 4-chlorobenzyl, tetrahydrothiophen sulfone
Roflumilast 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl, 3,5-dichloropyridyl
Cilomilast (SB 207499) 3-cyclopentyloxy-4-methoxyphenyl, cyano-cyclohexanecarboxylic acid
Piclamilast (RP 73401) 4-amino-3,5-dichloropyridine, methoxybenzoyl
Rolipram 3-methoxy-4-cyclopentyloxybenzoyl, pyrrolidinone

Key Observations :

  • The tetrahydrothiophen sulfone group in the target compound may improve solubility and reduce oxidative metabolism compared to rolipram’s pyrrolidinone.
  • The 4-ethoxy group could enhance lipophilicity and membrane permeability relative to roflumilast’s difluoromethoxy group.

PDE4 Inhibitory Activity and Potency

While direct data on the target compound is unavailable, comparisons with structurally similar PDE4 inhibitors reveal critical trends:

Compound PDE4 IC₅₀ (nM) Selectivity (vs. PDE1/2/3/5) Cell-Based IC₅₀ Range (nM) Reference
Roflumilast 0.8 >10,000-fold selective 2–21 (neutrophils, T cells)
Cilomilast 40–3000 Moderate selectivity 40–3000 (monocytes, T cells)
Piclamilast 2–13 High selectivity 2–13 (eosinophils, monocytes)
Rolipram 10–600 Low selectivity 10–600 (neutrophils)

Hypothetical Analysis :

  • The 3,5-dichloro substitution on the benzamide (shared with roflumilast and piclamilast) correlates with high PDE4 potency.
  • The sulfone group may mimic piclamilast’s pyridine moiety, enhancing binding to the PDE4 catalytic domain.

Anti-Inflammatory and Immunomodulatory Effects

PDE4 inhibitors suppress pro-inflammatory mediators. The target compound’s structural analogs exhibit broad anti-inflammatory activity:

Compound TNF-α Inhibition (IC₅₀, nM) Neutrophil ROS Inhibition (IC₅₀, nM) T Cell Proliferation (IC₅₀, nM) Reference
Roflumilast 3–10 2–5 5–15
Cilomilast 40–300 100–500 200–1000
Piclamilast 2–8 2–10 3–12

Inference for Target Compound :

  • The dual N-substituents (4-chlorobenzyl and sulfone) may enhance immunomodulation in dendritic cells and T cells, similar to roflumilast’s broad efficacy .
  • Reduced gastrointestinal toxicity is plausible due to the absence of a pyrrolidinone group (linked to rolipram’s side effects) .

Selectivity and Side Effect Profiles

Second-generation PDE4 inhibitors prioritize selectivity to minimize adverse effects:

Compound PDE4/PDE3 Selectivity Acid Secretion (EC₅₀, nM) Emesis Risk Reference
Roflumilast >10,000-fold Not reported Low
Cilomilast ~100-fold 6.1 (-log EC₅₀) Moderate
Rolipram ~10-fold 8.3 (-log EC₅₀) High

Projections for Target Compound :

  • The sulfone group may reduce off-target binding to PDE3 and PDE5, improving cardiovascular safety.
  • The 4-chlorobenzyl group could lower gastric acid secretion risk compared to rolipram, akin to cilomilast’s profile .

Biological Activity

3,5-Dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20Cl2FNO4SC_{20}H_{20}Cl_{2}FNO_{4}S, with a molecular weight of 460.3 g/mol. The IUPAC name for this compound is 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-chlorophenyl)methyl]benzamide. The structure includes multiple functional groups that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H20Cl2FNO4S
Molecular Weight460.3 g/mol
IUPAC Name3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-chlorophenyl)methyl]benzamide
InChI KeyPKMFPZAUAFWEMU-UHFFFAOYSA-N

The biological activity of 3,5-Dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide may involve several mechanisms:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Receptor Modulation: It might interact with various cellular receptors, modulating signaling pathways that could lead to therapeutic effects.

DNA Interaction: The compound could bind to DNA, potentially affecting gene expression and leading to antiproliferative effects.

Biological Activity

Research on the biological activity of this compound indicates potential applications in various therapeutic areas:

Anticancer Activity

Studies have shown that compounds similar to 3,5-Dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide exhibit significant anticancer properties. For example:

  • Cell Lines Tested: The compound has been evaluated against several human cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer).
  • Mechanism: Antiproliferative effects were observed through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase.

Antidiabetic Potential

The compound may also exhibit insulin secretagogue activity through modulation of glucose-responsive pathways:

  • GPR40 Agonism: Similar compounds have been identified as GPR40 agonists, which are beneficial in enhancing insulin secretion and managing blood glucose levels.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity:
    • Objective: Evaluate the antiproliferative effects on breast cancer cells.
    • Findings: Significant reduction in cell viability was noted at certain concentrations.
    • Mechanism: Induction of apoptosis confirmed through flow cytometry analysis.
  • Diabetes Management:
    • Objective: Assess the glucose-lowering effects in diabetic models.
    • Findings: Enhanced insulin secretion was observed in response to glucose loads.
    • Implication: Potential for development as a therapeutic agent for Type 2 diabetes.

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